N-(4-fluorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide
Description
N-(4-fluorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide (hereafter referred to as Compound 3c) is a small-molecule inhibitor targeting the hemopexin-like (HPX) domain of matrix metalloproteinase-9 (MMP-9). Developed through structure-activity relationship (SAR) studies from a lead compound (Kd = 2.1 µM), 3c exhibits enhanced potency (Kd = 320 nM) and specificity for proMMP-9 . Its mechanism involves disrupting MMP-9 homodimerization and blocking interactions with α4β1 integrin and CD44, thereby inhibiting tumor metastasis and angiogenesis in fibrosarcoma models . The compound’s core structure features a 4-fluorophenylacetamide moiety linked via a sulfanyl bridge to a partially saturated quinazolinone ring, optimizing both binding affinity and metabolic stability .
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S/c17-10-5-7-11(8-6-10)18-14(21)9-23-15-12-3-1-2-4-13(12)19-16(22)20-15/h5-8H,1-4,9H2,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBRSOJIXKYBSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(4-fluorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of N-(4-fluorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide can be represented as follows:
- Molecular Formula : C18H19FN2O2S
- Molecular Weight : 348.42 g/mol
- IUPAC Name : N-(4-fluorophenyl)-2-(thio[2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl])acetamide
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as an anti-cancer agent and an inhibitor of various enzymes involved in disease processes.
- Inhibition of Matrix Metalloproteinases (MMPs) :
- Antioxidant Activity :
- Apoptotic Induction :
Study 1: MMP Inhibition
In a study focused on arylamide compounds as selective inhibitors for MMP9:
- Objective : To evaluate the efficacy of synthesized compounds against MMP9.
- Findings : The compound demonstrated significant inhibition of MMP9 activity in vitro with an IC50 value comparable to known inhibitors .
Study 2: Anticancer Properties
A research article evaluated the cytotoxic effects of various quinazoline derivatives:
- Objective : To assess the anticancer potential against human cancer cell lines.
- Results : N-(4-fluorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide exhibited notable cytotoxicity against breast cancer cells with an IC50 value indicating effective concentration for therapeutic use .
Data Table: Summary of Biological Activities
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structural Analogs
MMP-9 Inhibitors: Structural and Functional Comparisons
Table 1: Key MMP-9 Inhibitors and Their Properties
Key Observations:
Structural Modifications and Potency: Replacement of the difluoromethoxy group in the lead compound with a 4-fluorophenyl group in 3c significantly enhances binding affinity (6.6-fold increase). The fluorophenyl group likely improves hydrophobic interactions within the HPX domain .
Selectivity and Functional Outcomes :
Sulfanyl Acetamide Derivatives with Divergent Targets
Table 2: Comparison with Non-MMP-9-Targeting Analogs
Key Observations:
- Substituent-Driven Target Specificity: The 4-fluorophenyl group in 3c contrasts with the 4-chlorophenyl or sulfamoylphenyl groups in other analogs, highlighting how halogen substituents modulate target engagement. Fluorine’s electronegativity may enhance binding to polar enzyme pockets compared to chlorine . Isobutyl-quinazolinone derivatives (e.g., OLC-12) target insect Orco channels, underscoring the impact of alkyl side chains on redirecting activity to non-mammalian systems .
Anti-Exudative and Polymerizable Analogs
- Anti-Exudative Agents: Derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () replace the quinazolinone ring with triazole-furan systems, shifting activity toward inflammation modulation .
- Polymerizable Acetamides: Compounds such as (E)-2-((acryloyloxy)imino)-N-(4-fluorophenyl)acetamide () incorporate acryloyl groups for polymer synthesis, demonstrating the versatility of the acetamide scaffold in material science .
Q & A
Q. What are the common synthetic routes for synthesizing N-(4-fluorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide?
- Methodological Answer: Synthesis typically involves multi-step organic reactions. First, the fluorophenyl derivative is prepared via nucleophilic substitution or coupling reactions. Next, the hexahydroquinazolinone core is synthesized through cyclocondensation of thiourea derivatives with cyclic ketones under acidic conditions. The final step involves acylation using chloroacetyl chloride or similar reagents to introduce the sulfanyl-acetamide moiety. Reaction conditions (e.g., temperature, solvent polarity, and catalyst use) must be optimized to minimize side products like over-oxidized intermediates .
Q. How is the structural integrity and purity of this compound confirmed in academic research?
- Methodological Answer: Structural confirmation relies on NMR spectroscopy (¹H/¹³C) to verify substituent connectivity and IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹). Purity is assessed via HPLC (>95% purity threshold). For crystalline samples, X-ray diffraction (using SHELXL for refinement) resolves stereochemistry and confirms bond lengths/angles. Mass spectrometry (HRMS) validates the molecular ion peak .
Q. What initial biological activities are typically assessed for this compound?
- Methodological Answer: Early-stage screening includes:
- Enzyme inhibition assays (e.g., MMP-9 inhibition via fluorogenic substrate cleavage assays, IC₅₀ determination).
- Cytotoxicity profiling using cancer cell lines (e.g., MDA-MB-435) with MTT assays.
- Binding affinity studies (SPR or ITC) to validate interactions with targets like integrins or growth factor receptors .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational docking predictions and experimental binding data for this compound?
- Methodological Answer: Discrepancies often arise from conformational flexibility or solvent effects. Strategies include:
- Ensemble docking to account for protein flexibility.
- Molecular dynamics simulations (100+ ns) to assess stability of predicted poses.
- Experimental cross-validation with isothermal titration calorimetry (ITC) to measure binding thermodynamics. If contradictions persist, re-evaluate force field parameters or consider allosteric binding sites .
Q. What experimental design considerations are critical for optimizing in vivo efficacy given metabolic instability?
- Methodological Answer: To address rapid metabolism:
- Prodrug derivatization : Introduce hydrolyzable groups (e.g., esters) at metabolically labile sites (e.g., the sulfanyl linker).
- Formulation strategies : Use liposomal encapsulation or PEGylation to enhance plasma half-life.
- Pharmacokinetic profiling : Conduct LC-MS/MS studies in rodent models to track metabolite formation and adjust dosing regimens .
Q. How do researchers address crystallographic data inconsistencies, such as twinning or partial occupancy, during structure refinement?
- Methodological Answer: For challenging crystallography:
- Twinning detection : Use SHELXD to identify twin laws and refine with TWIN/BASF commands in SHELXL.
- Partial occupancy resolution : Employ difference Fourier maps to locate disordered regions and model alternative conformers.
- Validation tools : Check R-factors and Ramachandran plots post-refinement. Cross-validate with spectroscopic data to resolve ambiguities .
Q. What strategies mitigate off-target effects observed in kinase inhibition assays?
- Methodological Answer: To enhance selectivity:
- Structural analogs : Modify the hexahydroquinazolinone core (e.g., introduce bulky substituents) to sterically block non-target kinases.
- Kinome-wide profiling : Use selectivity panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity.
- Fragment-based design : Optimize fragments targeting unique ATP-binding pocket residues of the intended kinase .
Methodological Tables
Q. Table 1: Key Analytical Techniques for Structural Characterization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
